molecular formula C21H18N4O2 B3006996 N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251639-83-4

N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B3006996
CAS No.: 1251639-83-4
M. Wt: 358.401
InChI Key: BKWXRVFFYBSTGP-UHFFFAOYSA-N
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Description

N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Scientific Research Applications

1. Diabetes Drug Development

Research led by Sawai et al. (2010) focused on the development of a manufacturing process for a peptide-like amorphous compound related to N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide. This compound was identified as a potential drug for treating diabetes. The study explored the processes suitable for large-scale production, emphasizing the need for efficient and sustainable manufacturing methods (Sawai et al., 2010).

2. Antipsychotic Agent Development

Norman et al. (1996) investigated heterocyclic analogues of 1192U90, which are structurally similar to this compound, for their potential as antipsychotic agents. These analogues showed promising in vivo activities in antagonizing apomorphine-induced responses in mice, indicative of antipsychotic properties (Norman et al., 1996).

3. Antitumor Activity

Li et al. (2021) explored the structure-activity relationship of Quinoline-Indole-Schiff base derivatives, similar to this compound, for their antitumor activity against hepatocellular carcinoma. The study highlighted the importance of the 8-methoxy-2-methylquinoline moiety in these compounds for their biological function, with specific derivatives showing high affinity to Nur77 and inducing autophagic cell death in liver cancer cells (Li et al., 2021).

4. Antiviral Activity

Research by Ivashchenko et al. (2014) synthesized new derivatives of this compound and evaluated their antiviral activities. The study found specific derivatives to be effective against influenza virus replication in cell cultures and in vivo in mice models (Ivashchenko et al., 2014).

5. Antimicrobial Applications

Rajput and Sharma (2021) focused on synthesizing N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which include structures similar to this compound. These compounds displayed moderate to excellent antibacterial and antifungal activities, indicating potential for antimicrobial applications (Rajput & Sharma, 2021).

Mechanism of Action

Target of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with a wide range of targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.

Properties

IUPAC Name

N-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-13-9-10-15-18(24-13)7-4-8-19(15)25-20(26)12-23-21(27)16-11-22-17-6-3-2-5-14(16)17/h2-11,22H,12H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWXRVFFYBSTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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